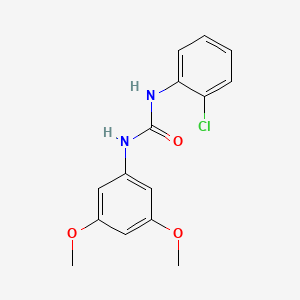
N-(4-bromophenyl)-N'-(diphenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(diphenylmethyl)urea, commonly known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been found to have a wide range of biological activities, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of BPU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. It has been found to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways. BPU has also been found to inhibit the activity of certain proteins involved in DNA replication and repair.
Biochemical and Physiological Effects:
BPU has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPU has also been found to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that support tumor growth. In addition, BPU has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPU has several advantages as a tool for scientific research. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. BPU is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. BPU has been found to have low solubility in water, which can make it difficult to use in certain experiments. In addition, BPU can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BPU. One area of interest is the development of BPU analogs with improved properties, such as increased solubility or specificity for certain enzymes or proteins. Another area of interest is the use of BPU in combination with other drugs or therapies, which may enhance its effectiveness in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of BPU and its potential applications in scientific research.
Métodos De Síntesis
BPU can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4-bromophenylisocyanate with benzhydrylamine. This reaction results in the formation of BPU as a white crystalline solid, which can then be purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BPU has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. BPU has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-benzhydryl-3-(4-bromophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWUNGAYXMXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-1-[3-(1H-indol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5460732.png)
![N-cycloheptyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460735.png)

![5-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5460751.png)
![butyl 1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5460757.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5460759.png)
![11-chlorodibenzo[a,c]phenazine](/img/structure/B5460765.png)
![5-chloro-1-[(3-chloro-4-pyridinyl)methyl]-4(1H)-pyrimidinone oxime](/img/structure/B5460777.png)
![4-[(4-bromo-2-ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5460799.png)

![N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5460808.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5460814.png)

![7-(butoxyacetyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5460823.png)